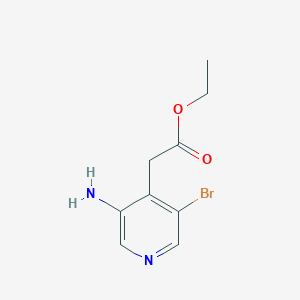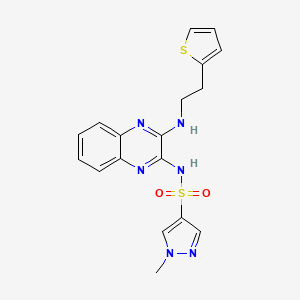
1-methyl-N-(3-((2-(thiophen-2-yl)ethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(3-((2-(thiophen-2-yl)ethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H18N6O2S2 and its molecular weight is 414.5. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-(3-((2-(thiophen-2-yl)ethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(3-((2-(thiophen-2-yl)ethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Research aimed at synthesizing new heterocyclic compounds incorporating sulfonamide moieties has shown promise for developing antibacterial agents. A study by Azab, Youssef, and El-Bordany (2013) explored the synthesis of pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives, with several compounds exhibiting high antibacterial activities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Sulfonamide Hybrids
Sulfonamides form a critical class of drugs with a broad spectrum of pharmacological activities, including antibacterial and antitumor effects. Ghomashi et al. (2022) reviewed the synthesis and biological activity of sulfonamide hybrids, highlighting their significance in medical chemistry (Reihane Ghomashi, Shakila Ghomashi, H. Aghaei, & A. Massah, 2022).
Anticancer Agents
The development of novel thiophene derivatives incorporating sulfonamide and other moieties has been a focus for anticancer drug development. Ghorab, Bashandy, and Alsaid (2014) synthesized thiophene derivatives with sulfonamide, quinoline, and anthracene moieties, evaluating them against human breast cancer cell lines. Certain compounds showed cytotoxic activities surpassing doxorubicin, a commonly used chemotherapy drug (M. Ghorab, M. S. Bashandy, & M. Alsaid, 2014).
Drug Metabolism Studies
The application of biocatalysis in drug metabolism has been explored to prepare mammalian metabolites of biaryl-bis-sulfonamide compounds. Zmijewski et al. (2006) demonstrated the use of Actinoplanes missouriensis to generate several metabolites previously detected in in vivo studies, providing a novel approach to studying drug metabolism and facilitating the structural characterization of metabolites (M. Zmijewski, T. Gillespie, D. Jackson, D. Schmidt, P. Yi, & P. Kulanthaivel, 2006).
Antimicrobial and Mosquito Larvicidal Activities
The synthesis of pyrimido[5,4-c]quinolin-5-ones and their testing for antibacterial, antifungal, and mosquito larvicidal activities against various strains and Culex quinquefasciatus larvae have been investigated. This research presents a multifaceted approach to discovering compounds with both antimicrobial properties and potential as mosquito control agents (E. Rajanarendar, M. N. Reddy, K. Murthy, K. G. Reddy, S. Raju, M. Srinivas, B. Praveen, & M. Rao, 2010).
Eigenschaften
IUPAC Name |
1-methyl-N-[3-(2-thiophen-2-ylethylamino)quinoxalin-2-yl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S2/c1-24-12-14(11-20-24)28(25,26)23-18-17(19-9-8-13-5-4-10-27-13)21-15-6-2-3-7-16(15)22-18/h2-7,10-12H,8-9H2,1H3,(H,19,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOLZXZOODNPPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(3-((2-(thiophen-2-yl)ethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

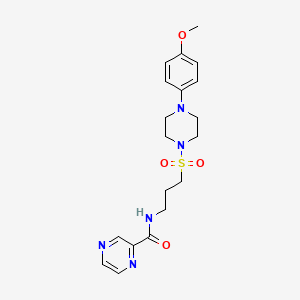


![2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2393681.png)
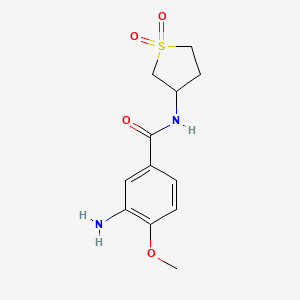
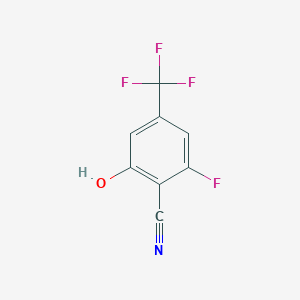
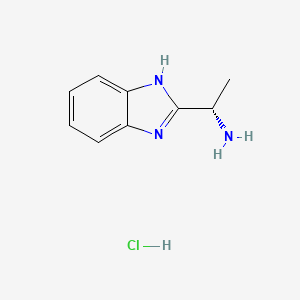
![3-(2-Methoxyethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2393689.png)
![4-Methyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B2393690.png)
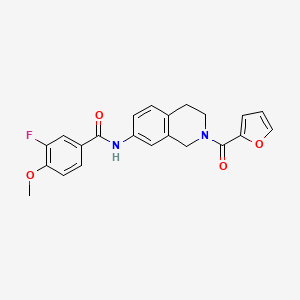

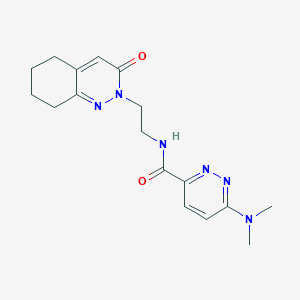
![2-(3,4-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2393699.png)
